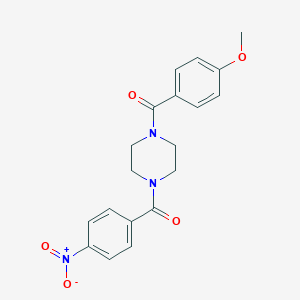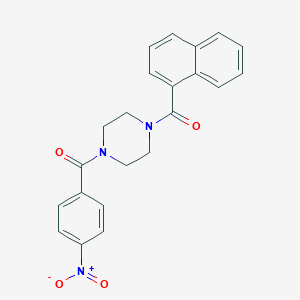![molecular formula C11H12N2O2S B229577 5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, commonly known as MMPI, is a thiazolidinedione derivative. It has gained attention in recent years due to its potential therapeutic applications in various diseases. MMPI has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The exact mechanism of action of MMPI is not fully understood. However, it has been reported to act as an inhibitor of the pro-inflammatory cytokine, interleukin-1 beta (IL-1β). MMPI has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
MMPI has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). MMPI has also been found to inhibit the activation of NF-κB, which leads to the suppression of inflammatory responses. Additionally, MMPI has been reported to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MMPI has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed using various analytical techniques. MMPI is also stable under normal laboratory conditions. However, there are some limitations to using MMPI in lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, MMPI has been found to exhibit cytotoxicity at high concentrations, which limits its use in cell culture experiments.
Orientations Futures
There are several future directions for research on MMPI. One potential direction is to investigate the role of MMPI in the treatment of various inflammatory diseases. Another potential direction is to study the anti-cancer properties of MMPI and its potential use as a chemotherapeutic agent. Additionally, further research is needed to understand the exact mechanism of action of MMPI and to identify its molecular targets. Finally, future research should focus on developing more efficient synthesis methods for MMPI and improving its pharmacokinetic properties.
Méthodes De Synthèse
MMPI can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylphenylamine and 2,4-thiazolidinedione in the presence of a catalyst. The reaction yields MMPI as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
MMPI has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. MMPI has also been reported to exhibit anti-cancer properties, which make it a potential drug candidate for the treatment of various types of cancer. Additionally, MMPI has been found to possess anti-diabetic properties, which make it a potential drug candidate for the treatment of type 2 diabetes.
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
5-(N,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-5-8(6-4-7)13(2)10-9(14)12-11(15)16-10/h3-6,10H,1-2H3,(H,12,14,15) |
Clé InChI |
PVWJPRKNHLDJCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C)C2C(=O)NC(=O)S2 |
SMILES canonique |
CC1=CC=C(C=C1)N(C)C2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229496.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)
![4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229501.png)
![1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229502.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)

![1-(4-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229515.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)
![1-(2-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229518.png)